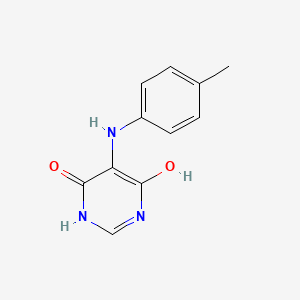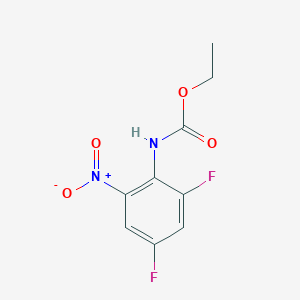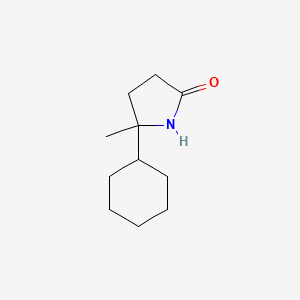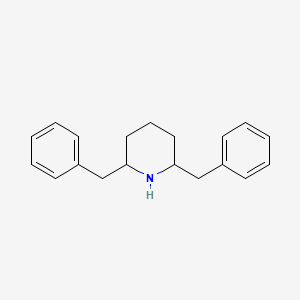![molecular formula C12H16Cl3O4P B14732881 Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate CAS No. 6954-81-0](/img/structure/B14732881.png)
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate is an organophosphorus compound with the molecular formula C12H16Cl3O4P It is known for its unique chemical structure, which includes a phosphonate group attached to a trichlorophenoxyethyl moiety
準備方法
The synthesis of diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate typically involves the reaction of diethyl phosphite with 2-(2,4,5-trichlorophenoxy)ethyl bromide. The reaction is carried out under anhydrous conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as column chromatography, can enhance the efficiency of the production process.
化学反応の分析
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide or phosphine. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethyl groups are replaced by other nucleophiles such as amines or thiols. This reaction is often facilitated by the use of strong bases or catalysts.
Hydrolysis: Hydrolysis of the phosphonate ester can yield the corresponding phosphonic acid.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield diethyl phosphonate oxide, while hydrolysis with hydrochloric acid can produce diethyl phosphonic acid.
科学的研究の応用
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of phosphonate esters and phosphonic acids. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including its ability to inhibit certain enzymes and its role as a ligand in biochemical assays.
Medicine: Research has explored its potential use in drug development, particularly as a precursor for the synthesis of biologically active phosphonate derivatives.
Industry: In industrial applications, this compound is used as a flame retardant, plasticizer, and stabilizer in polymer production.
作用機序
The mechanism of action of diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic the structure of phosphate esters, allowing it to bind to the active sites of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the compound’s biological effects.
In drug development, the compound’s ability to inhibit enzymes involved in disease processes is of particular interest. For example, phosphonate derivatives have been shown to inhibit enzymes such as proteases and kinases, which play critical roles in cancer progression and viral replication .
類似化合物との比較
Diethyl[2-(2,4,5-trichlorophenoxy)ethyl]phosphonate can be compared to other similar compounds, such as:
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): This compound is a chlorophenoxy herbicide used to defoliate broad-leafed plants.
Diethyl phosphonate: This simpler phosphonate compound lacks the trichlorophenoxyethyl group but shares the phosphonate ester functionality.
The uniqueness of this compound lies in its combination of the trichlorophenoxyethyl group with the phosphonate ester, which imparts distinct chemical and biological properties.
特性
CAS番号 |
6954-81-0 |
|---|---|
分子式 |
C12H16Cl3O4P |
分子量 |
361.6 g/mol |
IUPAC名 |
1,2,4-trichloro-5-(2-diethoxyphosphorylethoxy)benzene |
InChI |
InChI=1S/C12H16Cl3O4P/c1-3-18-20(16,19-4-2)6-5-17-12-8-10(14)9(13)7-11(12)15/h7-8H,3-6H2,1-2H3 |
InChIキー |
RMLMYKSAELCSQG-UHFFFAOYSA-N |
正規SMILES |
CCOP(=O)(CCOC1=CC(=C(C=C1Cl)Cl)Cl)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2'H,6'H-Spiro[1,3-dioxolane-2,1'-pyrido[1,2-b]isoquinoline]](/img/structure/B14732827.png)



![2,4-Dichloro-1-[(4-chlorophenyl)sulfonylmethyl]benzene](/img/structure/B14732878.png)


